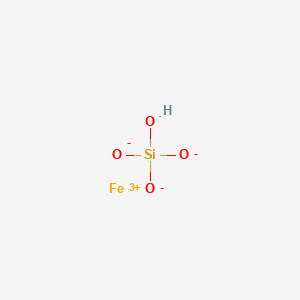

Silicic acid, iron salt

Descripción

Significance of Iron-Silica Systems in Natural and Engineered Environments

Iron-silica systems are of profound importance across diverse scientific and industrial fields. In natural environments, they are fundamental constituents of the Earth's crust, upper mantle, and even the core-mantle boundary. pnas.orgbritannica.com The interactions between iron and silica under extreme pressures and temperatures are crucial for understanding geophysical phenomena. pnas.orgnih.govdiva-portal.org For instance, high-pressure experiments suggest that the reaction between the silicate mantle and the iron core could form a dense, iron-rich silicate phase, potentially explaining the unusual seismic signatures observed at the base of the lower mantle. pnas.org Iron silicates are also found in extraterrestrial materials, and their presence in comets as crystalline minerals provides clues about the thermal and shock processes that occurred in the early solar nebula. cuni.cz Studies of ancient banded iron formations (BIFs) suggest that iron silicate microgranules were the precursor sediments to these massive 2.5-billion-year-old rock formations, offering insights into early Precambrian ocean chemistry. researchgate.net

In engineered environments, iron silicates are utilized in a variety of applications. They are purposefully produced during the refining and recycling of copper and are used as a substitute for primary building materials in the construction industry. aurubis.com Depending on the cooling process, they can form a crystalline, high-quality rock or an amorphous granulate comparable to volcanic glass. aurubis.com The absorptive properties of iron silicates make them valuable in environmental remediation. Hybrid iron oxide silicates and iron supported on silica have been developed for the selective removal of contaminants like arsenic from water. cumhuriyet.edu.trrsc.org Furthermore, amorphous iron silicates have been synthesized and characterized as efficient catalysts for ozonation in water treatment and show potential for applications in ammonia synthesis. mpg.deacs.org

Overview of "Silicic Acid, Iron Salt" within Amorphous and Crystalline Iron Silicate Frameworks

"this compound" is a general chemical descriptor that encompasses various iron silicate compounds. Specific examples include iron(II) silicate (Fe₂SiO₄), also known as fayalite, and iron(II) metasilicate (FeSiO₃), known as ferrosilite. americanelements.comnih.gov These compounds, and iron silicates in general, can be broadly classified into two main structural categories: crystalline and amorphous.

Crystalline iron silicates possess a highly ordered, repeating atomic structure. In nature, they are common rock-forming minerals. pnas.org Fayalite, for example, is the iron-rich endmember of the olivine solid-solution series, while ferrosilite is a member of the pyroxene group. pnas.orgamericanelements.com These minerals are found in the Earth's crust and upper mantle. pnas.org Crystalline iron silicates can also be produced industrially through slow cooling of molten material, resulting in a high-quality, durable stone. aurubis.com The formation of crystalline iron silicates in comets is thought to result from high-temperature events like nebular shocks. cuni.cz

Amorphous iron silicates , in contrast, lack long-range atomic order, resulting in a glass-like structure. acs.org These can be formed by rapid cooling (quenching) of molten iron silicate. aurubis.com Amorphous iron silicates are significant in both natural and synthetic contexts. They are considered precursor materials to the crystalline minerals found in BIFs researchgate.net and have been identified in self-organized iron-silica membranes with implications for prebiotic chemistry. nih.gov Synthetically, amorphous iron silicates are of great interest due to their unique properties. They often possess a high surface area and a porous structure, making them effective as catalysts and as materials for environmental remediation. acs.orgfrontiersin.org For example, amorphous iron silicate synthesized for catalytic ozonation was found to be a microporous material with a high specific surface area. acs.org

The transition between these two states is also a key area of study. Amorphous silicates can be transformed into crystalline structures through processes like thermal annealing, a technique used to study the formation of cosmic dust analogues. cuni.czaanda.org

Scope and Research Imperatives in Iron-Silica Compound Studies

The study of iron-silica compounds is driven by several key research imperatives spanning geology, materials science, and environmental engineering. A primary focus is understanding the behavior of these materials under the extreme conditions of the Earth's deep interior to unravel the complex processes occurring at the core-mantle boundary. pnas.orgnih.govdiva-portal.org Another significant area is planetary science, where the analysis of iron silicates in meteorites and comets helps to model the formation and evolution of the solar system. cuni.cz

In materials science, there is a major push to develop novel synthesis methods for iron silicates with tailored properties. This includes facile, low-temperature synthesis routes to produce materials like ferripyrophyllite, which has potential catalytic applications. mpg.de Research also focuses on creating mesoporous iron silicate materials with high thermal stability and large surface areas for use in catalysis and adsorption. ingentaconnect.comacs.org The development of iron-silica composites from industrial waste products like glass and iron powders is being explored as a path toward a circular economy. mdpi.com

In environmental applications, a key goal is to enhance the efficiency of iron silicate-based materials for water purification. cumhuriyet.edu.trrsc.org This involves understanding how factors like Si/Fe molar ratios and the presence of other ions affect the adsorption of pollutants. mdpi.com Additionally, the use of iron silicates as binders in the production of cold-bonded iron ore pellets is being investigated to improve the sustainability and efficiency of metallurgical processes. acs.org The fundamental mechanisms of interaction at the iron-silica interface are critical to all these applications, from geological formation to industrial performance. acs.org

Research Data on Iron Silicates

Table 1: Common Iron Silicate Compounds and Their Formulas

| Compound Name | Alternate Name(s) | Chemical Formula |

| Iron(II) Silicate | Fayalite, Iron Chrysolite | Fe₂SiO₄ |

| Iron(II) Metasilicate | Ferrosilite | FeSiO₃ |

| Almandine | Iron Garnet | (Fe,Mg)₃Al₂Si₃O₁₂ |

| Ferripyrophyllite | Fe₂Si₄O₁₀₂ | |

| Johannsenite | Ca(Mn,Fe)Si₂O₆ |

This table is compiled from information found in multiple sources. pnas.orgbritannica.commpg.deamericanelements.com

Table 2: Comparative Properties of Amorphous and Crystalline Iron Silicates

| Property | Crystalline Iron Silicate | Amorphous Iron Silicate | Source(s) |

| Structure | Ordered, long-range atomic lattice | Disordered, glass-like structure | aurubis.comacs.org |

| Formation | Slow cooling of molten material; geological processes; thermal annealing | Rapid cooling (quenching) of molten material; sol-gel synthesis | cuni.czaurubis.comaanda.org |

| Natural Occurrence | Rock-forming minerals (e.g., fayalite, ferrosilite) in Earth's crust and mantle | Precursors to BIFs; cosmic dust | pnas.orgresearchgate.net |

| Engineered Form | High-quality, dense stone for construction | Granules, powders, porous materials | aurubis.comacs.org |

| Key Characteristics | High density, high strength, durable | High surface area, porous, catalytically active | aurubis.comacs.org |

| Primary Applications | Construction materials | Catalysis, environmental remediation, industrial adsorbents | aurubis.comrsc.orgacs.org |

Table 3: Selected Research Findings on Iron Silicate Synthesis and Structure

| Research Focus | Key Finding | Structural Detail | Source |

| Ultrathin Film Growth | Iron silicate films on a Ruthenium substrate form a two-layered system with a silica monolayer on top of an iron oxide layer. | The composition is Fe₂Si₂O₉, with Si-O-Fe bonds connecting the layers. The Fe-Fe distance is influenced by the Si-O-Si bond length. | acs.org |

| High-Pressure Synthesis | An iron-rich (FeₓMg₁₋ₓ)SiO₃ phase (with x up to 0.8) can be synthesized at pressures near the core-mantle boundary (≈130 GPa). | This phase is up to 20% denser than any other known silicate at these conditions. | pnas.org |

| Facile Synthesis | Ferripyrophyllite (Fe₂Si₄O₁₀₂) can be synthesized from Fe powder and a silica source in water at 100 °C, avoiding harsh hydrothermal conditions. | The material has an ultrathin two-dimensional (2D) nanosheet morphology. | mpg.de |

| Glass Structure Simulation | In sodium iron silicate glasses, Fe²⁺ has a longer Fe-O bond length (2.07 Å) than Fe³⁺ (1.86 Å). | The Si-O bond length is around 1.60 Å. | nsf.gov |

| Catalyst Characterization | Amorphous iron silicate synthesized for ozonation is microporous with a high BET surface area (203.4 m²/g) and an average pore diameter of 0.9 nm. | XPS analysis confirmed the formation of Si-O-Fe bonds. | acs.org |

Propiedades

Número CAS |

12673-39-1 |

|---|---|

Fórmula molecular |

FeHO4Si |

Peso molecular |

148.934 |

Nombre IUPAC |

hydroxy(trioxido)silane;iron(3+) |

InChI |

InChI=1S/Fe.HO4Si/c;1-5(2,3)4/h;1H/q+3;-3 |

Clave InChI |

MAPNAEFNXWPTLT-UHFFFAOYSA-N |

SMILES |

O[Si]([O-])([O-])[O-].[Fe+3] |

Sinónimos |

Silicic acid, iron salt |

Origen del producto |

United States |

Synthesis and Formation Mechanisms of Iron-bearing Silicic Acid Phases

Aqueous Phase Precipitation and Co-precipitation Processes

In aqueous environments, the interaction between dissolved iron and silicic acid leads to the formation of primarily amorphous or poorly crystalline iron-silica compounds. This process is critical in various natural and industrial settings, influencing the geochemistry of soils, sediments, and geothermal systems.

The pH and ionic strength of the aqueous solution are paramount factors controlling the formation and characteristics of amorphous iron-silica precipitates. The pH dictates the speciation of both dissolved silica and iron, which in turn influences their reactivity and precipitation pathways. cambridge.orggeoscienceworld.org

Research has identified distinct pH domains that govern the nature of the resulting iron phyllosilicate-like phases. cambridge.orggeoscienceworld.org Below a pH of approximately 9.67, the low solubility of silica leads to the formation of iron oxyhydroxides and amorphous silica. cambridge.orggeoscienceworld.org As the pH increases into the 9.67 to 10.75 range, the formation of 1:1-type Fe(III)/Fe(II) phyllosilicates is observed, coinciding with the increased presence of the H₃SiO₄⁻ aqueous species. cambridge.orggeoscienceworld.org Above pH 10.75, both 1:1-type and 2:1-type phyllosilicates can form. cambridge.orggeoscienceworld.org The point of zero charge (pzc) of the iron oxide surface, which is the pH at which the surface has no net electrical charge, is also a critical parameter. For most iron (III) oxides, the pzc is around pH 8.

Ionic strength also plays a complex role. At pH 4, an increase in ionic strength tends to decrease the amount of silicic acid adsorbed, whereas at pH 10, the opposite effect is observed. acs.org This indicates an interplay between electrostatic forces and chemical bonding at the mineral-water interface. acs.org Studies on lead sorption to amorphous silica, a related process, also show that sorption increases with increasing pH and decreasing ionic strength, highlighting the competitive nature of cations in solution. udel.edu

Table 1: Influence of pH on Iron-Silica Phase Formation in Hydrothermal Synthesis

This table summarizes the relationship between initial pH and the resulting mineral phases synthesized under hydrothermal conditions, based on findings from studies on the FeO–SiO₂–H₂O system.

| Initial pH Range | Primary Phases Observed | Key Controlling Factor | Reference |

|---|---|---|---|

| < 9.67 | Amorphous silica, Iron oxides (e.g., Goethite, Magnetite) | Very low solubility of amorphous silica. | cambridge.orggeoscienceworld.org |

| 9.67 - 10.75 | 1:1-type Fe(III)/Fe(II) phyllosilicate | Coincides with the predominance of H₃SiO₄⁻ aqueous species. | cambridge.orggeoscienceworld.org |

| > 10.75 | 1:1-type and 2:1-type Fe(III)/Fe(II) phyllosilicates | Higher concentration of dissolved silica species. | cambridge.orggeoscienceworld.org |

The polymerization of silicic acid is a crucial step that significantly affects the kinetics of its co-precipitation with iron. In solution, monomeric silicic acid (H₄SiO₄) can polymerize to form dimers, oligomers, and eventually colloidal silica particles. ampp.org This process is influenced by factors such as silica concentration, pH, temperature, and the presence of cations like iron, which can act as catalysts. ampp.orglubrizol.com

The rate of polymerization has a direct impact on the composition of the resulting iron-silica precipitates. In studies simulating the mixing of geothermal waters, precipitates with a high Si/Fe atomic ratio were formed when silicic acid polymerized before aggregating with iron. researchgate.net Conversely, when polymerization was slower, precipitates with a low Si/Fe ratio formed, suggesting the aggregation of hydrous ferric oxide (HFO) bonded to monosilicic acid. researchgate.net The kinetics of silica polymerization, therefore, plays a significant role in determining the final product. The presence of iron has been shown to be important in the polymerization of silicic acid and the formation of silica scale. researchgate.net On mineral surfaces, adsorbed monomeric silicic acid can polymerize with other silicic acid molecules from the solution, a process favored at low pH and high Si/Fe ratios. researchgate.net This surface polymerization can form Si-O-Si oligomer chains. researchgate.net

The initial step in the formation of iron-silica precipitates is often the adsorption of dissolved silicic acid onto the surfaces of pre-existing iron (oxy)hydroxide particles, such as ferrihydrite and goethite. This is not a simple physical attraction but involves the formation of chemical bonds.

The primary mechanism is believed to be an inner-sphere surface complexation, where direct bonding occurs between the silicate species and the iron atoms on the oxide surface. Spectroscopic studies have provided evidence for the formation of strong Fe-O-Si bonds. mdpi.com This process involves the coordination of tetrahedral silica with the iron tetrahedral structures within ferrihydrite. mdpi.com The adsorption process results in the formation of bidentate surface complexes, even at low silica concentrations. mdpi.com

This adsorption is a competitive process. Other anions in solution can compete with silicate for available surface sites on the iron oxide. researchgate.net The adsorption of silicic acid is generally slow compared to many other ionic adsorption processes and can take weeks to reach equilibrium at ambient temperatures. The process can lead to the incorporation of silica into the structure of the iron (oxy)hydroxide, as seen with ferrihydrite, where the formation of Si-O-Fe groups is observed. mdpi.com

Influence of Silicic Acid Polymerization on Co-precipitation Kinetics

Hydrothermal Synthesis Routes for Crystalline Iron Silicates

Under conditions of elevated temperature and pressure, crystalline iron silicates can be synthesized. These hydrothermal routes can be broadly divided into low-temperature processes, which yield layered silicates similar to those found in sedimentary and diagenetic environments, and high-pressure, high-temperature processes that simulate conditions deep within the Earth's mantle.

Layered iron silicates, or iron phyllosilicates, can be synthesized in the laboratory under relatively mild hydrothermal conditions (typically 100-200°C). researchgate.net The type of phyllosilicate formed (1:1 or 2:1 layer structures) is highly dependent on the initial Fe/Si ratio of the reactants. researchgate.net For example, hydrothermal treatment of a mixture of silicic acid, ferrous sulfate, and sodium hydroxide with an initial Fe/Si ratio of 1.5 yields a 2:1 iron phyllosilicate, while a ratio of 2.25 produces a 1:1 phyllosilicate. researchgate.net

Ferripyrophyllite, the ferric analogue of pyrophyllite, has proven difficult to synthesize, with most low-temperature syntheses in the Si-Fe³⁺-Na-H₂O system yielding smectite instead. geoscienceworld.orggeoscienceworld.org However, a successful artificial synthesis of ferripyrophyllite has been reported under exceptionally mild hydrothermal conditions, using iron powder and a silica source in an autoclave. csic.esrsc.org This process yielded an ultrathin 2D nanosheet morphology with iron(III) as the central metal. csic.esrsc.orgresearchgate.net Other iron-rich phyllosilicates, such as greenalite and cronstedtite, have also been synthesized at low temperatures (e.g., 80°C) by hydrothermally aging amorphous iron-silica precipitates. researchgate.net

Table 2: Selected Low-Temperature Hydrothermal Synthesis Conditions for Iron Silicates

This table provides examples of experimental conditions used for the synthesis of layered iron silicates.

| Target Mineral | Starting Materials | Temperature (°C) | Initial Fe/Si Ratio | Reference |

|---|---|---|---|---|

| Ferripyrophilite | Fe powder, SBA-15 (silica source), deionized water | ≥ 100 | 1:1.4 | csic.es |

| 1:1 Iron Phyllosilicate | Silicic acid, Ferrous sulfate, Sodium hydroxide | 100-200 | 2.25 | researchgate.net |

| 2:1 Iron Phyllosilicate | Silicic acid, Ferrous sulfate, Sodium hydroxide | 100-200 | 1.5 | researchgate.net |

| Greenalite/Cronstedtite | Fe(II,III)-silica precipitates | 80 | Not specified | researchgate.net |

Simulating the extreme conditions of the Earth's lower mantle requires specialized equipment like laser-heated diamond anvil cells (LH-DAC) and multi-anvil presses to achieve immense pressures and temperatures. pnas.orgcambridge.org Under these conditions, common crustal and upper-mantle silicates transform into denser, more compact crystal structures.

Recent high-pressure experiments have successfully synthesized iron silicate phases with perovskite (Pv) and post-perovskite (PPv) structures. pnas.orgnih.gov Using synthetic fayalite (Fe₂SiO₄) as a starting material, researchers have formed an iron silicate perovskite phase at pressures above 60 GPa and temperatures around 2,100 K. pnas.orgnih.gov This synthesized perovskite was found to have a high Fe/Si ratio and to incorporate ferric iron (Fe³⁺), which is thought to stabilize the structure. pnas.orgnih.govsharps.ac.cn At even higher pressures, above 95 GPa, this iron silicate perovskite transforms into a post-perovskite structure. pnas.orgnih.gov These synthetic iron silicate phases are among the densest silicates known to be stable under lower mantle conditions. sharps.ac.cn The presence and partitioning of both ferrous (Fe²⁺) and ferric (Fe³⁺) iron significantly influence the stability and phase transition pressures of these deep-earth minerals. princeton.edu

Table 3: High-Pressure, High-Temperature Synthesis Conditions for Deep Earth Iron Silicates

This table outlines the experimental conditions required to synthesize iron silicate polymorphs stable in the Earth's lower mantle.

| Synthesized Phase | Starting Material | Pressure (GPa) | Temperature (K) | Reference |

|---|---|---|---|---|

| Perovskite (Pv) | Fayalite (Fe₂SiO₄) | 63 - 99 | 2,150 - 2,250 | sharps.ac.cn |

| Post-perovskite (PPv) | Fayalite (Fe₂SiO₄) | > 95 | > 2,150 | pnas.orgnih.gov |

| Perovskite (Pv) | (Mg₀.₉₁Fe₀.₀₉)SiO₃ | > 100 | 1,700 - 1,800 | princeton.edu |

Templated Synthesis of Ordered Iron-Silica Structures

The templated synthesis approach offers a powerful method for creating highly ordered mesoporous iron-silica structures. This technique involves the use of a pre-existing template with a defined structure to guide the formation of the desired material. One prominent method is nano-replication, where a mesoporous silica template, such as KIT-6 which has a 3-D cubic Ia3d symmetry, is used to produce mesoporous iron oxide. acs.org In this process, the pores of the silica template are filled with an iron precursor, which is then converted to iron oxide. Subsequently, the silica template is removed, typically through etching, leaving behind a negative replica of the original template in the form of highly ordered mesoporous iron oxide (α-Fe₂O₃). acs.org

This nano-replication method can yield materials with well-defined mesopores, high surface areas, and large pore volumes. For instance, mesoporous α-Fe₂O₃ synthesized using a KIT-6 template has been reported to have uniform spherical particles with an average diameter of about 100 nm, a pore diameter of 2.7 nm, a high surface area of 148 m²/g, and a pore volume of 0.47 cm³/g. acs.org The use of templates like mesoporous silica allows for precise control over the final architecture of the iron oxide material, which is crucial for applications where pore size and surface area are critical parameters. acs.orgsi.edu

The versatility of templated synthesis is further demonstrated by the use of various other templates, including block copolymers and other organic molecules, to create ordered mesoporous structures. acs.orgmdpi.comuctm.edu For example, poly(ethylene oxide)-b-polystyrene (PEO-b-PS) diblock copolymers have been used as templates to synthesize mesoporous silica and other metal oxides with highly ordered mesoporous structures. si.edu The choice of template and the synthesis conditions can be tailored to produce a wide range of ordered iron-silica structures with specific properties for various applications. mdpi.comscribd.com

Wet Chemical and Sol-Gel Methods for Composite Materials

Wet chemical and sol-gel methods are widely employed for the synthesis of iron-silicate composite materials due to their versatility, low processing temperatures, and ability to control the composition and microstructure of the final product. rudmet.netresearchgate.netuctm.edu These methods involve the reaction of precursors in a liquid phase to form a solid material.

The sol-gel process, in particular, is a flexible route for producing iron oxide-silica composites. geoscienceworld.orgoup.com This method typically involves the hydrolysis and condensation of a silicon alkoxide precursor, such as tetraethyl orthosilicate (TEOS), and an iron salt precursor, like iron(III) nitrate nonahydrate, in a solvent. geoscienceworld.orgoup.comrsc.org The process starts with the formation of a colloidal suspension (sol), which then undergoes gelation to form a continuous network (gel). Subsequent drying and calcination of the gel result in the final iron-silicate composite material. geoscienceworld.orgoup.com

Researchers have investigated the influence of various synthesis parameters on the properties of sol-gel derived iron-silica composites. For instance, the Fe/Si molar ratio and the pH of the sol have been shown to significantly affect the final structure and properties of the material. geoscienceworld.orgoup.com Increasing the calcination temperature can lead to a reduction in surface area, while the average pore radius may remain relatively constant. geoscienceworld.orgoup.com The presence of iron oxide particles within the silica matrix can also influence the structural integrity of the material, with evidence suggesting that iron oxides can oppose the collapse of the silica structure during calcination. oup.com

Wet chemical methods also encompass a range of techniques, including precipitation and hydrothermal synthesis, to produce iron-silicate composites. rudmet.netwustl.edu These methods offer a straightforward approach to synthesizing materials with specific magnetic and structural properties. rudmet.netwustl.eduresearchgate.net

A significant area of research focuses on the sustainable synthesis of iron-silicate composites by utilizing waste materials as precursors. rudmet.netwustl.edugeoscienceworld.org This approach not only provides a cost-effective route for material production but also contributes to a circular economy by recycling industrial byproducts. rudmet.netwustl.edu Waste glass and iron or steel powders from construction and demolition waste are prominent examples of such precursors. rudmet.netwustl.edu

In a typical wet chemical synthesis using these waste materials, crushed glass and iron or steel powders are reacted in an alkaline or acidic medium. rudmet.net This process can lead to the formation of magnetic composite materials with various crystalline phases of iron ions. rudmet.netwustl.edu For example, the presence of the Fe₃O₄ (magnetite) crystalline phase has been detected in composites synthesized from iron waste powders. rudmet.netwustl.edu

The characteristics of the resulting composites are influenced by the nature and amount of the iron source. Scanning electron microscopy (SEM) has revealed that composites with a higher content of iron waste tend to have a more homogeneous morphology, while those doped with steel waste may exhibit a heterogeneous structure with cracks. rudmet.netwustl.edu The incorporation of iron or steel waste powder also induces structural modifications in the silicate network, as evidenced by infrared (IR) spectroscopy. rudmet.netwustl.edu Furthermore, UV-Vis spectroscopy has confirmed the presence of both Fe²⁺ and Fe³⁺ ions in different coordination geometries within the composite material. rudmet.netwustl.edu

Another example of waste utilization is the synthesis of copper barium silicate composite pigments from iron ore tailings (IOT). geoscienceworld.org In this hydrothermal method, the IOT acts as a silicate source and a carrier, with its structure being decomposed during the reaction. The presence of IOT has been shown to enhance the crystallinity and dispersibility of the resulting BaCuSi₂O₆ pigment. geoscienceworld.org At optimal conditions, a bright purple composite pigment can be produced, with the IOT constituting a significant weight percentage of the final product, thereby reducing synthesis costs. geoscienceworld.org

The following table summarizes the findings from a study on the development of iron-silicate composites from waste glass and iron powders. rudmet.net

| Composite Material | Iron Source | Key Crystalline Phase Detected (XRD) | Observed Morphology (SEM) | Spectroscopic Findings (UV-Vis) |

|---|---|---|---|---|

| Iron-Silicate Composite | Iron Waste Powder | Fe₃O₄ | Slightly better homogeneity with larger amounts of iron waste | Presence of both tetrahedral and octahedral Fe³⁺ ions, and octahedral Fe²⁺ ions |

| Iron-Silicate Composite | Steel Waste Powder | Varied crystalline phases of iron ions | Heterogeneous morphology with cracks and random crystallinity | Presence of both tetrahedral and octahedral Fe³⁺ ions, and octahedral Fe²⁺ ions |

The controlled growth of ultrathin iron silicate films is a key area of research, particularly for applications in catalysis and as model systems for understanding the behavior of more complex materials like zeolites. nasa.govresearchgate.net These two-dimensional films, often grown on single-crystal metal substrates such as Ru(0001), allow for detailed characterization of their atomic and electronic structure. nasa.govresearchgate.netacs.org

A common method for preparing these films involves a stepwise process. nasa.gov First, a monolayer or bilayer of iron oxide (FeO) is grown on the ruthenium substrate by depositing iron in an oxygen atmosphere at elevated temperatures. nasa.gov The thickness of the FeO layer can be controlled by the oxygen pressure during deposition. nasa.gov Subsequently, silicon is deposited onto the FeO layer in an oxygen atmosphere, followed by an oxidation step at increasing temperatures. nasa.gov This process leads to the formation of a two-layered system, with a monolayer of iron oxide at the interface with the ruthenium substrate and a monolayer of silica on top. nasa.govresearchgate.net

The structure of the resulting iron silicate film is influenced by the underlying FeO layer. nasa.gov It has been shown that iron silicate can grow on both monolayer and bilayer FeO. nasa.gov The composition of these ultrathin films has been identified as Fe₂Si₂O₉ on Ru(0001) and Pd(111), where one oxygen atom is bonded to the support. nasa.gov The Fe-Fe distance in the iron oxide layer is influenced by the Si-O-Si bond length of the overlying silica layer. researchgate.net

The formation of these films can also be initiated from a disordered or ordered silica monolayer, with the final films exhibiting similar characteristics. researchgate.net The presence of iron can trigger the crystallization of ultrathin silica films that would otherwise remain amorphous. acs.org This "seeding" effect of iron silicate domains can lead to the propagation of a crystalline pure silicate phase. acs.org

The following table summarizes the stepwise recipe for the synthesis of ultrathin iron silicate films on a Ru(0001) substrate. nasa.gov

| Step | Procedure | Key Parameters | Resulting Structure |

|---|---|---|---|

| 1 | Formation of FeO layer | Iron deposition on Ru(0001) at 800 K in an oxygen atmosphere. Oxygen pressure of 2.0 x 10⁻⁸ mbar for a monolayer and 1.0 x 10⁻⁷ mbar for a bilayer. | Monolayer or bilayer of FeO on the Ru(0001) substrate. |

| 2 | Silicon deposition | Silicon is deposited in an oxygen pressure of 2.0 x 10⁻⁷ mbar. The amount of silicon is equivalent to that needed for a silica monolayer. | Silicon and oxygen on the FeO layer. |

| 3 | Oxidation | The film is oxidized in 1.0 x 10⁻⁶ mbar of oxygen, with the temperature stepwise increased from room temperature up to 1000 K. | A two-layered ultrathin iron silicate film with a monolayer of iron oxide at the Ru interface and a monolayer of silica on top. |

Development of Iron-Silicate Composites from Waste Materials

Influence of Precursor Chemistry on Iron Silicate Phase Formation

The final phase, composition, and structure of iron silicate materials are heavily dependent on the chemistry of the precursors used in their synthesis. rudmet.netgeoscienceworld.orgmdpi.com Key factors include the type of iron and silica sources, their molar ratios, and the pH of the reaction medium.

The choice of iron precursor plays a significant role. For instance, in the synthesis of iron-silicate composites from waste materials, using iron powder versus steel powder as the iron source leads to differences in the homogeneity and morphology of the final product. rudmet.net The use of iron waste powders has been shown to result in the formation of the Fe₃O₄ (magnetite) crystalline phase. rudmet.netwustl.edu In sol-gel synthesis, precursors like iron(III) ethoxide (ITE) and iron nitrate nonahydrate have been utilized. geoscienceworld.orgrsc.org The concentration of ITE in relation to tetraethoxysilane (TEOS) was found to significantly affect the size, shape, and morphology of the resulting particles, with higher ITE content leading to the formation of irregular aggregates alongside spherical particles. rsc.org

Similarly, the silica source is a critical parameter. Common silica precursors in sol-gel methods include TEOS. researchgate.netgeoscienceworld.orgrsc.org In the context of waste material utilization, crushed glass serves as a silicate source. rudmet.netwustl.edu The interaction between the iron and silica precursors is fundamental to the formation of the composite material. For example, in precipitated Fe/Cu/K/SiO₂ catalysts, the formation of an Fe-O-Si structure has been observed, indicating a strong interaction between iron and silica. mdpi.com This interaction can be influenced by other components in the precursor mixture, such as potassium, which can weaken the Fe-O-Si interaction at higher loadings. mdpi.com

The molar ratio of the precursors, particularly the Fe/Si ratio, is a crucial factor controlling the composition and properties of the resulting iron silicate. geoscienceworld.orgoup.com Studies on iron oxide embedded in silica matrices have shown that the Fe/Si molar ratio has a more significant impact than the sol pH on the formation of molecular sieve structures. geoscienceworld.orgoup.com

The pH of the reaction environment is another critical variable. In the synthesis of iron-silicate composites from waste glass, the reaction is carried out in either an alkaline or acidic medium, which influences the silicate network structure. rudmet.net In the context of greenalite formation, an iron silicate mineral, pH has been identified as a key driver for precipitation. Experimental studies have shown that iron-rich silicate precipitation is promoted at higher pH values, with amorphous material forming at a pH of around 7.5. The presence of even minor concentrations of Fe(III) can trigger the formation of well-ordered greenalite at lower pH values than required for precipitation from purely Fe(II) solutions.

Kinetic and Thermodynamic Aspects of Iron-Silica Compound Genesis

The formation of iron-silica compounds is governed by both kinetic and thermodynamic principles, which dictate the reaction rates, phase stability, and final mineral products.

Kinetics: The rate of iron silicate precipitation is influenced by several factors, including temperature, pH, and the concentration of reactants. Experimental studies have shown that the precipitation rate of Fe(II) silicate increases with a higher ion activity product and at elevated temperatures. The presence of other ions can also affect the kinetics. For instance, in silica polymerization, the presence of Fe³⁺ ions can increase the consumption rate of monomeric silica, suggesting that iron silicates may be initial compounds in the formation of geothermal deposits.

In the context of iron oxide transformations, the presence of silicate can retard the kinetics of Fe(II) oxidation. As the Si:Fe molar ratio increases, the primary oxidation product can shift from lepidocrocite to a ferrihydrite/silica-ferrihydrite composite. The formation of iron silicate phases can also inhibit the reduction of iron oxides to catalytically active phases. This is often attributed to the formation of a protective silica-containing layer that covers the iron oxide regions, making them more difficult to reduce.

Thermodynamics: The thermodynamic stability of different iron silicate phases determines which minerals are favored under specific conditions of temperature, pressure, and chemical composition. Phase diagrams for the Fe-Si and Fe-Si-Al systems are essential tools for understanding these relationships. rsc.orgwustl.edu These diagrams illustrate the stability fields of various iron silicide and silicate phases as a function of temperature and composition. rsc.orgwustl.edu

Thermodynamic modeling is used to predict the formation conditions of iron silicates. rudmet.netuctm.edu For example, calculations can determine the temperature and composition ranges where stable liquid immiscibility in iron-silicate melts might occur. uctm.edu Such models have been applied to understand the formation of textures observed in nuclear fallout glass, where the presence of alumina (Al₂O₃), calcia (CaO), and magnesia (MgO) can influence the miscibility gap. uctm.edu

In geochemical contexts, thermodynamic calculations help to predict the stable mineral phases under different environmental conditions. For instance, in simulated Archean seawater, thermodynamic modeling can predict the stability of minerals like siderite, goethite, and magnetite at different temperatures and pH values. geoscienceworld.org The formation of iron silicates such as fayalite (Fe₂SiO₄) is a result of solid-phase reactions between Fe₂O₃ and SiO₂ at elevated temperatures. geoscienceworld.org The Gibbs free energy (ΔG) of these reactions determines their spontaneity, and experimental data can be compared with theoretical calculations to understand the dominant reaction pathways. geoscienceworld.org The stability of iron silicate phases is also a critical factor in high-temperature processes, such as the reduction of iron ore pellets, where the formation of low-melting-point iron silicates can affect the thermal stability of the material.

Advanced Structural and Spectroscopic Characterization of Iron-silica Compounds

Crystallographic and Amorphous Phase Elucidation

Distinguishing between crystalline and amorphous iron-silica compounds, and identifying specific crystalline phases, is fundamental to their characterization. X-ray diffraction (XRD) stands as a primary tool for this purpose, providing insights into the atomic arrangement within these materials.

X-ray diffraction is a powerful technique for identifying crystalline iron silicates by their unique diffraction patterns, which arise from the constructive interference of X-rays scattered by the ordered arrangement of atoms in the crystal lattice. Each crystalline phase possesses a characteristic set of diffraction peaks at specific angles (2θ), serving as a fingerprint for its identification. nih.gov

Fayalite (Fe₂SiO₄): As the iron-rich end-member of the olivine solid-solution series, fayalite crystallizes in the orthorhombic system with the space group Pbnm. wikipedia.org Its crystal structure consists of isolated silica tetrahedra linked by iron ions in two distinct octahedral sites. XRD patterns of fayalite show characteristic peaks that allow for its unambiguous identification. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been determined through XRD analysis. wikipedia.org

Greenalite [Fe₃Si₂O₅(OH)₄]: This layered silicate mineral is a member of the serpentine group and is commonly found in iron formations. geoscienceworld.org Its structure consists of stacked layers, each composed of a tetrahedral silica sheet and an octahedral iron sheet. geoscienceworld.org Early XRD studies established greenalite as a distinct mineral species with a crystal structure similar to serpentine. geoscienceworld.org More detailed investigations using powder XRD have identified different polytypes, such as the 1T and 1M structures, which differ in the stacking sequence of the layers. geoscienceworld.orgresearchgate.netrruff.info

Kenyaite-type Structures (e.g., Na₂Si₂₀O₄₀(OH)₂ · 8H₂O): Kenyaite is a hydrous sodium silicate mineral characterized by a layered structure. hls-database.comtaylorandfrancis.com Its XRD pattern is distinguished by a strong reflection at a low 2θ angle, corresponding to the large interlayer spacing, and other reflections related to the two-dimensional arrangement of the silicate layers. hls-database.commdpi.com The structure consists of thick silicate layers with interlayer spaces occupied by sodium ions and water molecules. mdpi.comgeoscienceworld.org

Interactive Table: Crystallographic Data of Selected Iron Silicates

| Mineral | Chemical Formula | Crystal System | Space Group | Key XRD Reflections (d-spacing in Å) |

| Fayalite | Fe₂SiO₄ | Orthorhombic | Pbnm | 2.831, 2.501, 2.566 webmineral.com |

| Greenalite | Fe₃Si₂O₅(OH)₄ | Trigonal (1T) / Monoclinic (1M) | - | d(001) and d(002) are significant for identifying polytypes researchgate.net |

| Kenyaite | Na₂Si₂₀O₄₀(OH)₂ · 8H₂O | Orthorhombic | - | Strong reflection near 20 Å (d₀₀₁) mdpi.commdpi.com |

In contrast to crystalline materials, amorphous and poorly crystalline iron-silica phases lack long-range atomic order, resulting in broad, diffuse features in their XRD patterns instead of sharp peaks. nih.govmdpi.comarxiv.org The absence of distinct Bragg reflections is a primary indicator of an amorphous or poorly crystalline nature. sapub.orgrsc.org

The interaction between iron and silica can lead to the formation of amorphous iron-silica precipitates. geoscienceworld.org These materials are often characterized by broad humps in their XRD patterns, typically observed at specific 2θ ranges. For instance, amorphous iron-silica phases can exhibit broad reflections around 2.5 Å and 1.5 Å. arxiv.org The presence of a broad band in the XRD pattern is characteristic of amorphous silica gel. sapub.org In some cases, these amorphous phases can coexist with nanocrystalline domains, leading to a combination of broad features and weak, broadened peaks in the XRD pattern. nih.govarxiv.org The analysis of these patterns can provide information on the average short-range order and the size of any existing crystalline domains.

X-ray Diffraction (XRD) Analysis of Crystalline Iron Silicates (e.g., Fayalite, Greenalite, Kenyaite-type structures)

Vibrational and Electronic Spectroscopy

While XRD provides information on the long-range order, vibrational and electronic spectroscopy techniques offer complementary insights into the local chemical environment, bonding, and electronic structure of iron-silica compounds.

FTIR spectroscopy is a valuable tool for probing the vibrational modes of chemical bonds within a material. In the context of iron-silica compounds, FTIR spectra can reveal modifications to the silicate network upon the incorporation of iron. The primary vibrational modes of interest are the stretching and bending vibrations of Si-O and Fe-O bonds.

The introduction of iron into a silicate network can cause shifts in the frequency and intensity of the Si-O vibrational bands. mdpi.com Prominent infrared bands between 850 and 1300 cm⁻¹ are assigned to the stretching vibrations of Si-O bonds in silicate structural units. mdpi.com Specifically, the band around 1100 cm⁻¹ is often attributed to the asymmetric stretching vibrations of Si-O-Si bridges. mdpi.com The presence of non-bridging oxygen atoms, formed as a result of network modification by iron, can be detected through changes in the FTIR spectra. scirp.org

Furthermore, FTIR can identify the formation of Fe-O bonds. Characteristic bands for Fe-O vibrations in tetrahedral and octahedral sites are typically observed in the lower frequency region of the spectrum. For example, bands around 457 cm⁻¹ and 580 cm⁻¹ have been assigned to Fe-O stretching and torsional vibrations in hematite. sapub.org In iron-silica composites, the appearance of new bands in the 380-600 cm⁻¹ region can indicate the presence of ferrite phases. mdpi.com The formation of Fe-O-Si bonds can also give rise to specific absorption bands, for instance, around 953 cm⁻¹. researchgate.net

Interactive Table: Key FTIR Absorption Bands in Iron-Silica Systems

| Wavenumber Range (cm⁻¹) | Assignment | Significance |

| 3000–3750 | O-H stretching | Presence of water or hydroxyl groups. mdpi.com |

| 850–1300 | Si-O stretching | Indicates the structure of the silicate network. mdpi.com |

| ~1100 | Si-O-Si asymmetric stretching | Related to bridging oxygen atoms. mdpi.com |

| ~950 | Fe-O-Si stretching | Evidence for the chemical bonding between iron and silica. researchgate.net |

| 380–600 | Fe-O stretching | Presence of iron oxides or ferrites. mdpi.com |

UV-Vis spectroscopy probes the electronic transitions within a material. In iron-silica compounds, this technique is particularly useful for determining the oxidation state (Fe²⁺ or Fe³⁺) and coordination geometry (e.g., tetrahedral or octahedral) of the iron ions. nih.govmdpi.com

The absorption of UV and visible light by iron ions is due to d-d electronic transitions and charge transfer transitions. The positions of the absorption bands are sensitive to the local environment of the iron ions. For instance, Fe³⁺ ions in octahedral coordination can exhibit absorption bands around 460 nm, while those in tetrahedral coordination can have bands at different wavelengths. mdpi.com Fe²⁺ ions in octahedral coordination typically show a broad absorption band in the near-infrared region, around 1050 nm. semanticscholar.orgkoreascience.krresearchgate.net

The relative intensities of the absorption bands associated with Fe²⁺ and Fe³⁺ can be used to estimate the iron redox ratio (Fe²⁺/ΣFe) in the material. ceramics-silikaty.cz This information is crucial for understanding the chemical conditions under which the iron-silica compound was formed or processed.

EPR spectroscopy is a highly sensitive technique for studying materials with unpaired electrons. Since Fe³⁺ is a paramagnetic ion (having unpaired electrons), EPR is an excellent tool for its detection and characterization in iron-silica compounds. ird.frethz.ch EPR spectra can provide detailed information about the local symmetry of the Fe³⁺ sites and the interactions between neighboring iron ions. nih.govmdpi.com

The EPR spectra of Fe³⁺ in silicate matrices often exhibit signals at specific g-values. A resonance signal around g ≈ 4.3 is characteristic of isolated Fe³⁺ ions in rhombically distorted sites. mdpi.comresearchgate.netresearchgate.net Another common signal is observed at g ≈ 2.0, which is typically attributed to clustered Fe³⁺ ions that interact with each other. mdpi.comresearchgate.net A signal near g ≈ 6.4 can also be present, indicating Fe³⁺ in other specific geometries. mdpi.com The intensity of these signals can provide a relative measure of the concentration of the different Fe³⁺ species. By analyzing the lineshapes and g-values, it is possible to gain insights into the distribution and environment of paramagnetic iron within the silicate structure. rsc.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Iron Oxidation States and Coordination Geometries

X-ray Absorption and Emission Spectroscopy for Iron Speciation

Mössbauer spectroscopy stands as a definitive technique for probing the nuclear environment of iron atoms within materials, providing precise information on their valence state, electron spin state, and local coordination geometry. cambridge.orgcarleton.edu This method relies on the recoilless nuclear resonance absorption of gamma rays, where the hyperfine interactions between the ⁵⁷Fe nucleus and its surrounding electrons generate a characteristic spectrum. researchgate.net The key parameters derived from a Mössbauer spectrum—isomer shift (δ), quadrupole splitting (ΔEQ), and hyperfine magnetic field (Bhf)—are instrumental in characterizing iron-silica compounds. carleton.edu

The isomer shift (δ) is sensitive to the s-electron density at the nucleus and is directly correlated with the oxidation state of iron. cambridge.org For high-spin iron, which is common in most minerals, Fe²⁺ exhibits a larger positive isomer shift compared to Fe³⁺. cambridge.org This difference arises from the shielding effect of the 3d electrons.

Quadrupole splitting (ΔEQ) occurs when the nucleus, which has a non-spherical charge distribution (a quadrupole moment), interacts with a non-cubic local electric field gradient (EFG). cambridge.org This EFG is generated by the arrangement of surrounding ions and the valence electrons of the iron atom itself. The magnitude of the quadrupole splitting provides insights into the symmetry of the iron site; for instance, a more distorted coordination polyhedron results in a larger splitting. carleton.edu

For magnetically ordered materials, such as certain iron oxides, the interaction between the nuclear magnetic moment and an internal magnetic field leads to hyperfine splitting (or Zeeman splitting), which manifests as a six-line spectrum (sextet). carleton.edu This parameter is crucial for identifying specific magnetic iron phases like magnetite or hematite. carleton.edu

Mössbauer spectroscopy is particularly powerful for distinguishing between high-spin (HS) and low-spin (LS) states in both Fe(II) and Fe(III) compounds, as these states have distinct isomer shift and quadrupole splitting values. mdpi.com For example, LS Fe(II) compounds typically show a lower isomer shift and smaller quadrupole splitting compared to their HS counterparts. mdpi.com The technique allows for the non-destructive, quantitative phase analysis of iron-bearing compounds, making it an indispensable tool for understanding the local atomic and electronic structure of iron in silicic acid salts. researchgate.net

Table 1: Typical ⁵⁷Fe Mössbauer Parameters for Different Iron States in Silicates and Oxides at Room Temperature Data synthesized from multiple research findings. cambridge.orgcarleton.edumdpi.com

| Iron State | Coordination | Spin State | Isomer Shift (δ) (mm/s, relative to α-Fe) | Quadrupole Splitting (ΔEQ) (mm/s) |

| Fe²⁺ | Octahedral | High-Spin | +0.90 to +1.30 | +1.50 to +3.20 |

| Fe²⁺ | Tetrahedral | High-Spin | +0.70 to +1.00 | +1.80 to +2.50 |

| Fe²⁺ | Octahedral | Low-Spin | 0.00 to +0.50 | 0.00 to +0.80 |

| Fe³⁺ | Octahedral | High-Spin | +0.30 to +0.55 | 0.00 to +1.50 |

| Fe³⁺ | Tetrahedral | High-Spin | +0.15 to +0.35 | 0.00 to +0.80 |

Note: These ranges are indicative and can vary based on the specific mineralogy, temperature, and structural distortions.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. cnrs.fr The technique involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. cnrs.fr The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification.

For iron-silica compounds, XPS is particularly valuable for determining the oxidation states of iron at the surface. aanda.org The binding energy of the Fe 2p photoelectrons is sensitive to the iron's oxidation state. aanda.orgresearchgate.net High-resolution scans of the Fe 2p region typically show two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, which can be used to distinguish between metallic iron (Fe⁰), ferrous iron (Fe²⁺), and ferric iron (Fe³⁺). aanda.org For example, the Fe 2p₃/₂ peak for Fe²⁺ is found at a lower binding energy than that for Fe³⁺. aanda.org Furthermore, the spectra for Fe²⁺ and Fe³⁺ often exhibit characteristic satellite peaks that aid in their unambiguous identification. aanda.org

High-resolution XPS can be used to determine the Fe²⁺/Fe³⁺ ratio in iron oxides and silicates by deconvolution of the Fe 3p or Fe 2p peaks. researchgate.net This provides quantitative information on the surface redox state. In the analysis of iron-silica materials, XPS can also discriminate between true iron silicate compounds (like fayalite, Fe₂SiO₄) and materials where iron oxide particles are simply coated with a silica layer by analyzing the Si 2p, O 1s, and Fe 2p core levels. rsc.orgresearchgate.net

Table 2: Representative Binding Energies from XPS for Iron and Silicon Species Data compiled from various spectroscopic studies. aanda.orgresearchgate.netresearchgate.net

| Element | Orbital | Chemical State | Typical Binding Energy (eV) |

| Iron (Fe) | 2p₃/₂ | Fe⁰ (metallic) | ~706.3 - 707.0 |

| Iron (Fe) | 2p₃/₂ | Fe²⁺ | ~709.0 - 711.0 |

| Iron (Fe) | 2p₃/₂ | Fe³⁺ | ~711.0 - 712.0 |

| Silicon (Si) | 2p | Si⁴⁺ (in SiO₂) | ~103.2 - 103.5 |

| Oxygen (O) | 1s | O²⁻ (in SiO₂) | ~532.9 - 533.2 |

| Oxygen (O) | 1s | O²⁻ (in Fe-O) | ~529.5 - 530.5 |

Note: Binding energies can be affected by sample charging, calibration standard, and the specific chemical environment. The values presented are general ranges.

Scanning Transmission X-ray Microscopy (STXM) is an advanced spectromicroscopy technique that provides chemical speciation information at a high spatial resolution, typically below 50 nm. nih.govims.ac.jp When combined with Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, it becomes a powerful tool for mapping the distribution and redox state of elements in heterogeneous samples like iron-silica compounds. radiologykey.comacs.org

The technique involves focusing a monochromatic soft X-ray beam onto a thin sample and scanning the sample relative to the beam. radiologykey.com By tuning the X-ray energy across an element's absorption edge (e.g., the iron L-edge or oxygen K-edge), a series of images is recorded. radiologykey.com The resulting data forms a "stack" of images from which a NEXAFS spectrum can be extracted for each pixel. escholarship.org

The fine structure of the NEXAFS spectrum is highly sensitive to the local chemical environment, including the oxidation state, coordination, and mineralogy of the absorbing atom. radiologykey.com For iron-silica systems, STXM-NEXAFS performed at the Fe L₃,₂-edges (around 700-730 eV) allows for the quantitative mapping of Fe²⁺ and Fe³⁺ distributions at the nanoscale. acs.org This enables researchers to visualize micro-scale variations in iron redox ratios within a sample, providing critical insights into geochemical processes, microbial interactions, or the performance of catalytic materials. radiologykey.com The ability to analyze fully hydrated samples makes STXM particularly advantageous for studying environmental and biological systems where iron-silica interactions are prevalent. nih.govims.ac.jp

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) is a foundational technique for characterizing the microstructure of materials. It provides high-resolution images of a sample's surface, revealing details about its morphology, topography, and texture. e3s-conferences.orgmdpi.com In an SEM, a focused beam of electrons is scanned across the sample surface, generating various signals from the interaction. Images are typically formed by detecting secondary electrons (for topographic detail) or backscattered electrons (which are sensitive to atomic number, thus providing compositional contrast). mdpi.com

For the study of iron-silica compounds, SEM is invaluable for visualizing the size, shape, and aggregation of particles. encyclopedia.pubmdpi.com It can reveal whether the material consists of uniform particles, a porous network, or distinct phases.

When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM becomes a powerful tool for chemical analysis. hutton.ac.uk The electron beam excites atoms in the sample, causing them to emit characteristic X-rays whose energies correspond to specific elements. encyclopedia.pub By collecting these X-rays, EDS can determine the elemental composition of a selected area on the sample. mdpi.com This capability can be extended to generate elemental maps, which visually display the spatial distribution of iron, silicon, oxygen, and other elements. hutton.ac.uk This mapping is crucial for assessing the chemical homogeneity of the iron-silica compound, identifying regions of elemental enrichment or depletion, and understanding the relationships between different mineral phases. mdpi.comhutton.ac.uk

Table 3: Information Obtainable from SEM-EDS for Iron-Silica Compounds

| Analytical Mode | Information Provided | Relevance to Iron-Silica Compounds |

| Secondary Electron Imaging (SEI) | High-resolution surface topography and morphology. | Visualizes particle size, shape, porosity, and surface texture. mdpi.com |

| Backscattered Electron Imaging (BSEI) | Compositional contrast based on average atomic number. | Differentiates between iron-rich phases (brighter) and silica-rich phases (darker). mdpi.com |

| Energy-Dispersive X-ray Spectroscopy (EDS) - Spot Analysis | Quantitative elemental composition at a specific point. | Determines the precise Fe:Si:O ratio in a micro-volume. mdpi.com |

| Energy-Dispersive X-ray Spectroscopy (EDS) - Elemental Mapping | Spatial distribution of selected elements across an area. | Assesses chemical homogeneity and visualizes the distribution of iron and silicon phases. hutton.ac.uk |

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the investigation of materials at the nanoscale and even the atomic level. e3s-conferences.org In TEM, a broad beam of high-energy electrons is transmitted through an ultra-thin sample (typically <100 nm thick). The transmitted electrons are focused by a series of lenses to form an image or a diffraction pattern. acs.org

TEM is essential for studying the internal anatomy of iron-silica compounds. nih.gov It can reveal the nanoscale arrangement of different components, such as crystalline iron oxide nanoparticles embedded within an amorphous silica matrix. nih.govresearchgate.net High-Resolution TEM (HRTEM) can directly image the atomic lattice of crystalline phases, allowing for the measurement of lattice spacings which are characteristic of specific minerals. diva-portal.org

A key capability of TEM is Selected Area Electron Diffraction (SAED). By focusing the electron beam on a specific area of the sample, a diffraction pattern can be generated. acs.org This pattern is analogous to an X-ray diffraction pattern and serves as a fingerprint for the crystal structure of the material. SAED is used to unambiguously identify the mineral phases present, such as magnetite, goethite, or iron phyllosilicates like greenalite, even when they exist as nanocrystals within a larger, non-crystalline matrix. nih.govresearchgate.net Therefore, TEM is indispensable for detailed phase identification and for understanding the precise structural relationships between iron and silica at the nanoscale. nih.govdiva-portal.org

Table 4: Nanoscale Features of Iron-Silica Compounds Characterized by TEM

| TEM Technique | Information Provided | Examples in Iron-Silica Systems |

| Bright-Field/Dark-Field Imaging | Morphology, size distribution, and location of nanophases. | Imaging of iron oxide cores within silica shells. researchgate.net |

| High-Resolution TEM (HRTEM) | Atomic lattice fringes, crystal defects, and interface structures. | Identification of magnetite and other iron oxides by their characteristic lattice spacings. researchgate.net |

| Selected Area Electron Diffraction (SAED) | Crystal structure and phase identification from diffraction patterns. | Distinguishing between different crystalline iron oxide polymorphs (e.g., magnetite vs. maghemite) and identifying iron silicates. acs.orgnih.gov |

| Scanning TEM (STEM) with EDS/EELS | High-resolution elemental mapping and chemical analysis. | Mapping the distribution of Fe and Si across a core-shell nanoparticle. acs.org |

Scanning Electron Microscopy (SEM) for Morphology, Homogeneity, and Elemental Distribution

Thermal Analysis of Iron-Silica Phases

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are crucial for understanding the behavior of iron-silica compounds upon heating. These methods provide detailed information on phase transitions, decomposition pathways, and thermal stability.

Research on various iron-silica materials reveals distinct thermal events corresponding to dehydration, dehydroxylation, decomposition, and crystallization. For instance, the analysis of silica-coated iron-oxide composites shows a gradual weight loss from 26°C to 290°C, attributed to the removal of free and structural water. sapub.org In sol-gel prepared iron-silica nanocomposites, the thermal decomposition of precursors generally occurs at temperatures up to 300°C. researchgate.net The specific thermal events are highly dependent on the material's composition and synthesis method.

In studies of iron(III) chloride hydrate supported on silica, a weight loss corresponding to six equivalents of water was observed between 50°C and 120°C, indicating dehydration to form an anhydrous FeCl3 species. ritsumei.ac.jp Similarly, the thermal analysis of goethite within an iron ore matrix shows decomposition to hematite beginning at an onset temperature of 290°C and completing by 360°C. researchgate.net

The atmosphere under which thermal analysis is conducted also plays a significant role. The decomposition of siderite in an oxygen atmosphere occurs between 330°C and 653°C, while under a CO2 atmosphere, the products at 1000°C can include magnetite, hematite, wüstite, and olivine, the latter formed from the reaction of wüstite with silica. mdpi.com

Phase transitions are another critical aspect revealed by thermal analysis. In high-silicon cast iron containing over 15% silicon, a thermal effect observed around 990-991°C corresponds to the phase transition of Fe2Si to Fe5Si3. confer.cz In iron silicate (fayalite) reduction studies, an exothermic effect between 783 K and 1023 K (510°C - 750°C) is noted, which characterizes the transition of γ-Fe2O3 to α-Fe2O3. uctm.edu

The following tables summarize key findings from the thermal analysis of various iron-silica compounds.

Table 1: Thermogravimetric Analysis (TGA) Data for Iron-Silica Compounds

| Material | Temperature Range (°C) | Weight Loss (%) | Associated Process | Source |

|---|---|---|---|---|

| Silica Coated Iron-Oxide (1:1) | 26 - 290 | 11.0 | Removal of free and structural water | sapub.org |

| Iron Oxide (for comparison) | 26 - 176 | 10.4 | Removal of free water | sapub.org |

| Iron Oxide (for comparison) | 176 - 378 | 8.2 | Removal of structural water | sapub.org |

| FeCl3•6H2O on Silica | 50 - 120 | 2.3 mg* | Dehydration (loss of 6 H2O) | ritsumei.ac.jp |

| Hydrated Cement Pastes | 30 - 105 | Not specified | Dehydration of evaporable water | claisse.info |

| Hydrated Cement Pastes | 700 - 900 | Not specified | Decarbonation of carbonate phases | claisse.info |

| Iron Silicate (Fayalite) Reduction | 966 - 1300 K (693 - 1027°C) | 52.48 | Reduction and decomposition | uctm.edu |

*Weight loss corresponds to 6 equivalents of H2O relative to Fe.

Table 2: Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) Data for Iron-Silica Phases

| Material | Peak Temperature (°C) | Type | Interpretation | Source |

|---|---|---|---|---|

| Silica Coated Iron-Oxide (1:1) | 80.4 | Endothermic | Removal of structural water | sapub.org |

| Silica Coated Iron-Oxide (1:1) | 250 | Endothermic | Removal of structural water | sapub.org |

| Silica Coated Iron-Oxide (1:1) | 341.9 | Endothermic | Decomposition of goethite phase | sapub.org |

| Silica Coated Iron-Oxide (1:1) | 160, 300, 360 | Exothermic | Recrystallization processes | sapub.org |

| Goethite (in ore matrix) | 320 | Endothermic | Decomposition of goethite to hematite | researchgate.net |

| Siderite (in O2) | 454 - 570 | Endothermic | Decomposition of siderite | mdpi.com |

| High Silicon Cast Iron (>15% Si) | 990 - 991 | Not specified | Phase transition: Fe2Si → Fe5Si3 | confer.cz |

Catalytic and Adsorption Science Applications of Iron-silica Materials

Heterogeneous Catalysis

Iron-silica materials are widely employed as heterogeneous catalysts in a range of important industrial and environmental processes. The silica support provides a high surface area for the dispersion of iron active sites, while the interaction between iron and silica can modify the electronic and structural properties of the catalyst, influencing its performance.

Iron-Silica Catalysts in Fischer-Tropsch Synthesis

The Fischer-Tropsch synthesis (FTS) is a crucial process for converting syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, providing an alternative route to transportation fuels and valuable chemicals. mdpi.com Iron-based catalysts are favored for FTS due to their low cost, high activity, and suitability for syngas with low H₂/CO ratios. The use of silica as a support for iron catalysts in FTS has been shown to significantly impact the catalyst's performance.

The interaction between iron and silica can occur through the formation of an Fe-O-Si structure, which may transform into an iron(II) silicate (Fe₂SiO₄) phase during the FTS reaction. researchgate.netresearchgate.net This interaction can influence the electronic structure of the iron atoms, making the catalyst more resistant to reduction and activation. researchgate.net However, the silica support also plays a structural role by increasing the dispersion of iron species and preventing the agglomeration of active iron particles. researchgate.netmdpi.com

The performance of iron-silica catalysts in FTS can be further enhanced by the addition of promoters such as copper and potassium. mdpi.com Copper facilitates the reduction of iron oxides, while potassium increases the basicity of the catalyst, promoting the formation of long-chain hydrocarbons. mdpi.com The interplay between the iron-silica interaction and the promotional effects of other elements is a key area of research in optimizing FTS catalysts. mdpi.com

Table 1: Effect of Silica Support on Iron-Based Fischer-Tropsch Catalysts

| Catalyst | Key Findings | Reference |

|---|---|---|

| Fe/SiO₂ | Silica addition influences FTS activity and selectivity by altering adsorption sites and stabilizing the iron carbide phase. | researchgate.net |

| Fe/Cu/K/SiO₂ | Increased silica content can suppress the promotional effect of potassium. | mdpi.com |

| Fe-based on different silica types | The pore size of the silica support affects the formation of the active iron carbide phase and CO conversion. | |

| Fe-SiO₂ (impregnated and calcined) | Achieved high selectivity for C₂-C₄ olefins. | rsc.org |

| Fe@SiO₂ (core-shell) | Showed high stability and CO conversion to olefins. | mdpi.com |

Activation of Hydrogen Peroxide by Silica-Supported Iron Oxide Catalysts for Contaminant Transformation

Silica-supported iron oxide catalysts have demonstrated high efficiency in activating hydrogen peroxide (H₂O₂) for the degradation of persistent organic pollutants in water. nih.govacs.orgnih.gov This process, often referred to as a heterogeneous Fenton-like reaction, generates highly reactive hydroxyl radicals (•OH) that can mineralize a wide range of organic contaminants. mdpi.com

Compared to unsupported iron oxides like hematite and goethite, silica-iron oxide catalysts exhibit significantly higher stoichiometric efficiency, meaning more contaminant is transformed per mole of H₂O₂ consumed, particularly at neutral pH values. nih.govacs.orgnih.gov This enhanced efficiency is attributed to the interaction between iron and silica, which alters the surface redox processes and favors the production of strong oxidants. nih.govacs.orgnih.govresearchgate.net The dispersion of the iron oxide phase within the silica matrix prevents iron aggregation, leading to a higher number of reactive surface sites. nih.gov

The mechanism is thought to involve the formation of surface complexes between H₂O₂ and the iron sites on the catalyst. researchgate.net The silica support may also play a role in stabilizing H₂O₂ through hydrogen bonding with siloxane bridges, potentially altering its reaction with the iron surface. nih.gov The presence of alumina in silica-iron oxide catalysts can further enhance the catalytic activity by facilitating the reduction of Fe(III) to Fe(II), which is often the rate-limiting step in the Fenton reaction cycle. nih.gov

Table 2: Stoichiometric Efficiency of Different Catalysts in Phenol Transformation

| Catalyst | Stoichiometric Efficiency (moles of phenol transformed per mole of H₂O₂ consumed) | Reference |

|---|---|---|

| Hematite, Goethite, Amorphous FeOOH | Base level | nih.govacs.orgnih.gov |

| Silica-iron oxide | 10 to 40 times higher than iron oxides | nih.govacs.orgnih.gov |

| Silica-alumina-iron oxide | 50 to 80 times higher than iron oxides | nih.govacs.orgnih.gov |

Role of Iron-Silica Systems in Selective Oxidation Reactions

Iron-silica catalysts are also effective in various selective oxidation reactions, where the goal is to partially oxidize a substrate to a desired product while minimizing complete oxidation to carbon dioxide and water.

One notable application is the selective oxidation of methane to formaldehyde. sciengine.comresearchgate.net FeOₓ-SiO₂ catalysts prepared by a sol-gel method have shown higher catalytic performance compared to those prepared by impregnation, which is attributed to a higher dispersion of iron species. sciengine.com The addition of phosphorus to form FePO₄ nanoclusters can further enhance the selectivity towards formaldehyde. sciengine.com

In the selective oxidation of propylene glycol to methylglyoxal, silica-supported iron-molybdenum oxide catalysts (Mo-Fe-O/SiO₂) have been investigated. shokubai.org The selectivity towards methylglyoxal is strongly dependent on the Mo/Fe molar ratio, with a higher ratio favoring the desired product. shokubai.org

Silica-supported iron complexes have also been developed for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. nih.gov A catalyst consisting of an iron(II)-polypyridyl complex covalently anchored to silica beads demonstrated high selectivity and could be reused multiple times without significant loss of activity. nih.gov The proposed mechanism involves both an iron-oxygen intermediate and a Fenton-type process. nih.gov

Influence of Iron-Silica Interaction on Catalyst Dispersion and Activity

Silica generally has a lower number of vacant surface sites compared to other supports like alumina. nih.gov This can lead to the formation of crystalline α-Fe₂O₃ on the silica surface. nih.govacs.org The dispersion of iron on silica is often lower than on alumina, which can be attributed to particle agglomeration. nih.govacs.org However, the use of specific synthesis techniques, such as the sol-gel method or atomic layer deposition, can achieve a high dispersion of iron species on silica. sciengine.comresearchgate.net

The iron-silica interaction can also affect the reducibility of the iron oxides. researchgate.net The formation of iron silicate species can make the catalyst more difficult to reduce. researchgate.netresearchgate.net This can be either beneficial or detrimental depending on the specific catalytic application. For instance, in Fischer-Tropsch synthesis, the reducibility of the iron catalyst is crucial for the formation of the active iron carbide phase. mdpi.com

The strength of the iron-silica interaction can be modulated by the addition of promoters. For example, potassium loading in Fe/Cu/K/SiO₂ catalysts for FTS has been shown to influence the Fe-O-Si interaction, which in turn affects the phase evolution and catalytic behavior of the catalyst. mdpi.com

Adsorption and Separation Processes

Iron-incorporated silica materials are highly effective adsorbents for the removal of various contaminants from aqueous solutions, leveraging the high surface area and porous structure of silica and the strong affinity of iron for certain pollutants.

Iron-Incorporated Mesoporous Silica as Adsorbents for Organic Contaminants (e.g., Tetracycline)

Iron-incorporated mesoporous silica, such as Fe-SBA-15, has shown great promise for the removal of organic contaminants like the antibiotic tetracycline from water. rsc.orgrsc.org The incorporation of Fe(III) into the silica framework provides abundant active sites for the adsorption of tetracycline. rsc.orgrsc.org

The adsorption capacity of Fe-SBA-15 for tetracycline is significantly higher than that of pure SBA-15. rsc.orgrsc.org The adsorption process is influenced by the Fe/Si ratio, with an optimal ratio leading to the highest adsorption capacity. rsc.org Beyond this optimum, the adsorption capacity may decrease due to the blockage of mesopores or the aggregation of iron oxide particles. rsc.org The adsorption mechanism is believed to involve the formation of inner-sphere surface complexes between the functional groups of tetracycline and the Fe(III) sites on the adsorbent. rsc.org The optimal pH for tetracycline adsorption onto Fe-SBA-15 is in the range of 5.0 to 7.0. rsc.org

These iron-functionalized silica materials can also be rendered magnetic, allowing for easy separation from the treated water using an external magnetic field. inrim.itunito.it This reusability makes them a cost-effective and environmentally friendly option for water purification.

Table 3: Adsorption of Tetracycline on Iron-Incorporated Mesoporous Silica

| Adsorbent | Key Findings | Reference |

|---|---|---|

| Fe-SBA-15 | Higher adsorption capacity for tetracycline compared to SBA-15. | rsc.orgrsc.org |

| Fe-SBA-15 | Adsorption capacity is dependent on the Fe/Si ratio, with an optimal value. | rsc.org |

| Fe-SBA-15 | Adsorption mechanism involves inner-sphere surface complexation. | rsc.org |

| Amino-Fe(III) functionalized SBA-15 | Showed excellent adsorption for tetracycline. | inrim.it |

Modified Silica-Based Adsorbents for Metal Ion Removal from Aqueous Solutions

The modification of silica with iron compounds has produced a class of robust adsorbents for the removal of heavy metals and other pollutants from aqueous solutions. mdpi.com These composite materials leverage the high surface area and stability of silica with the strong affinity of iron oxides for various contaminants. mdpi.comacs.org Researchers have developed numerous strategies to create iron-silica adsorbents with enhanced capacity, selectivity, and reusability. mdpi.com

One common approach involves coating or impregnating silica surfaces with iron oxides. For instance, silica-coated CuMgFe2O4 magnetic adsorbents have been synthesized using the sol-gel method to remove zinc (Zn²⁺) and lead (Pb²⁺) ions, achieving removal efficiencies of 92% and 97%, respectively. nih.gov The silica coating in such magnetic nanoparticles helps prevent agglomeration and oxidation while providing silanol (−SiOH) and other hydroxyl groups that form complexes with heavy metal ions. acs.orgnih.govanalis.com.my Another study demonstrated the preparation of iron-supported bioinspired green silica (Fe@GN) for the removal of arsenate (As(V)), a particularly difficult element to remove. This material exhibited a high adsorption capacity of 69 mg of As per gram of adsorbent. rsc.org

Modifications are not limited to simple iron oxide coatings. Functionalization with organic molecules is another widely used technique to improve adsorption capabilities. mdpi.com Silica can be modified with various functional groups to enhance its selectivity and efficiency. For example, nano-silica modified with aminopropyltrimethoxysilane (APTMS) showed a significantly increased adsorption capacity for iron (Fe) ions in peat water, rising from 2.75 mg/g for unmodified nano-silica to 6.96 mg/g for the modified version. aip.org Similarly, iron-oxide-functionalized bio-based carbon–silica–polyethyleneimine (PEI) composites have been used to remove hexavalent chromium (Cr⁶⁺) from dilute aqueous solutions. mdpi.com The combination of chitosan with silica extracted from water treatment sludge has also proven effective for adsorbing Pb(II) ions. semanticscholar.org

These modified adsorbents offer superior properties such as higher adsorption capacity, large specific surface area, stability, and selectivity compared to their individual components. mdpi.com The table below summarizes findings from various studies on modified iron-silica adsorbents.

Table 1: Performance of Various Modified Iron-Silica Adsorbents for Pollutant Removal

| Adsorbent Material | Target Pollutant(s) | Key Findings | Citations |

|---|---|---|---|

| Silica-coated Cu₀.₅₀Mg₀.₅₀Fe₂O₄ | Zn²⁺, Pb²⁺ | Removal efficiencies of 92% for Zn²⁺ and 97% for Pb²⁺. | nih.gov |

| Iron-supported bioinspired green silica (Fe@GN) | Arsenate (As(V)) | High adsorption capacity of 69 mg of As per g of adsorbent. | rsc.org |

| Aminopropyltrimethoxysilane (APTMS) modified nano-silica | Iron (Fe) | Adsorption capacity increased to 6.96 mg/g from 2.75 mg/g for unmodified silica. | aip.org |

| Iron-oxide-functionalized carbon–silica–polyethyleneimine (PEI) composites | Hexavalent Chromium (Cr⁶⁺) | Achieved a sorption capacity of 5.76 mg/g at pH 1. | mdpi.com |

| Iron modified silica/polyurethane (FMS/PU) composite | Methylene Blue (MB), Malachite Green (MG) | Maximum adsorption capacity of 31.7 mg/g for MB and 34.3 mg/g for MG. | nih.govnih.gov |

| Silica-chitosan (Si-Kit) from water treatment sludge | Pb(II) | Removal efficiency of 87.20% for Pb(II) ions. | semanticscholar.org |

Mechanisms of Adsorption on Iron-Silica Surfaces (e.g., Ligand Exchange, Electrostatic Interactions)

The removal of pollutants by iron-silica adsorbents occurs through a combination of physical and chemical interactions. mdpi.com The specific mechanisms are influenced by factors such as the properties of the adsorbent and the target pollutant, as well as the solution's pH and ionic strength. mdpi.com Key mechanisms include ligand exchange, electrostatic interactions, and complexation.

Electrostatic Interactions: This non-specific, outer-sphere complexation is governed by the surface charge of the adsorbent. The surface of iron oxides is protonated or deprotonated depending on the solution pH, creating a positive or negative charge. This charged surface can then attract oppositely charged ions. mdpi.com For example, at low pH, the surface of an iron-modified adsorbent can become protonated, enhancing its ability to adsorb anions like phosphate. eeer.org Conversely, negatively charged modifiers on the silica surface can attract metal cations. mdpi.com This mechanism is weaker than ligand exchange and involves solvated ions forming a weakly bound complex with the surface. researchgate.net

Complexation and Chelation: This mechanism involves the formation of coordinate bonds between metal ions and functional groups on the adsorbent surface. mdpi.com Silanol (−SiOH) and other hydroxyl groups on the silica and iron oxide components can form complexes with heavy metal ions, immobilizing them on the nanoparticle surface. acs.orgnih.gov When the adsorbent is modified with organic ligands containing multiple binding sites (chelators), stronger complexes can form through chelation. mdpi.com This is a significant contributor to the high adsorption capacity of many functionalized iron-silica materials. mdpi.com

Regenerability and Longevity of Iron-Silica Catalysts and Adsorbents